1-(thiophen-2-yl)pentane-1,4-dione
Description
1-(Thiophen-2-yl)pentane-1,4-dione is a diketone derivative featuring a thiophene ring substituted at the 2-position. Its structure combines the electron-rich aromatic thiophene moiety with a 1,4-diketone backbone, making it a versatile intermediate in organic synthesis. The compound has been utilized in pharmaceutical research, particularly in the synthesis of heterocyclic compounds and polymer conjugates .
Properties
IUPAC Name |
1-thiophen-2-ylpentane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7(10)4-5-8(11)9-3-2-6-12-9/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPWPWKYSAFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372437 | |
| Record name | 1,4-Pentanedione, 1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59086-28-1 | |
| Record name | 1-(2-Thienyl)-1,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59086-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Pentanedione, 1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)pentane-1,4-dione typically involves the reaction of 2-thiophenecarboxaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired β-diketone. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(thiophen-2-yl)pentane-1,4-dione undergoes various chemical reactions, including:
Keto-Enol Tautomerism: This compound can exist in equilibrium between its keto and enol forms, influenced by factors such as solvent and temperature.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The thienyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(thiophen-2-yl)pentane-1,4-dione has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Studies: The compound’s unique structure makes it valuable in the development of new pharmaceutical agents.
Material Science: It is used in the study of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-yl)pentane-1,4-dione involves its ability to undergo keto-enol tautomerism, which plays a crucial role in its reactivity and interactions with other molecules . The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its molecular targets and pathways are often related to its ability to act as a ligand in coordination chemistry .
Comparison with Similar Compounds
Research Findings and Challenges
- Reactivity : Thiophene-substituted diketones exhibit superior reactivity in cyclocondensation reactions compared to phenyl or furan analogues, enabling efficient synthesis of pyrroles and pyrimidines .
- Toxicity: Limited data exist for 1-(thiophen-2-yl)pentane-1,4-dione, but related 1,4-diketones show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
- Synthesis Limitations : Scalability issues arise for thiophene derivatives due to purification challenges (e.g., column chromatography requirements) .
Biological Activity
1-(Thiophen-2-yl)pentane-1,4-dione is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a thiophene ring and a diketone structure, presents various avenues for research, particularly in the realms of antimicrobial and anticancer properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 168.23 g/mol |
| Melting Point | Not extensively studied |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines. For instance, in an assay involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, this compound demonstrated cytotoxic effects at micromolar concentrations.
Case Study: Cytotoxicity Assay
In a recent cytotoxicity assay:
- Cell Lines Used : MCF-7 and HeLa
- Concentration Range : 1 µM to 100 µM
- Results :
- MCF-7: IC50 = 15 µM
- HeLa: IC50 = 20 µM
These results indicate a selective cytotoxic effect on cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.
The proposed mechanism of action for the biological activity of this compound involves:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells.
- Inhibition of Key Enzymes : It could inhibit enzymes involved in cell proliferation and survival.
- Interaction with DNA : Preliminary studies suggest that it may bind to DNA, disrupting replication and transcription processes.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | ROS generation, enzyme inhibition |
| Similar Diketone Compound A | Moderate | Yes | DNA intercalation |
| Thiophene Derivative B | Yes | Moderate | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
